8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a purine dione group, and methoxyphenyl groups. Piperazine derivatives are known to exhibit a wide range of biological activities . The purine dione group is a key component of many biologically active compounds. Methoxyphenyl groups are commonly found in various pharmaceuticals and can modulate the pharmacokinetic properties of a drug .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through a Mannich reaction . The purine dione group could potentially be synthesized through a multi-step protocol involving reactions with appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring, purine dione group, and methoxyphenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the piperazine ring could undergo reactions at the nitrogen atoms, and the purine dione group could undergo reactions at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could impact its solubility and the purine dione group could affect its acidity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-18-6-4-5-7-19(18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHARKOXPCDFUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107270 |
Source
|
Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847408-06-4 |
Source
|
Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847408-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydro-8-[[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-3-methyl-7-[(2-methylphenyl)methyl]-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.